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Introduction: ACOD1/IRG1 - A Key Regulator in
Immunometabolism
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a

mitochondrial enzyme that has emerged as a critical regulator at the intersection of metabolism

and innate immunity.[1][2][3] Under basal conditions, its expression is low but is rapidly and

robustly induced in myeloid cells like macrophages and monocytes in response to inflammatory

stimuli such as lipopolysaccharide (LPS), viral and bacterial infections, and various cytokines.

[3][4]

The primary function of ACOD1 is to catalyze the decarboxylation of cis-aconitate, an

intermediate of the tricarboxylic acid (TCA) cycle, to produce itaconate.[4][5] Itaconate is now

recognized as a key immunomodulatory metabolite with potent anti-inflammatory and

antimicrobial properties.[6][7] It exerts its effects through multiple mechanisms, including the

inhibition of the TCA cycle enzyme succinate dehydrogenase (SDH), which leads to metabolic

reprogramming and alterations in cellular signaling.[5][7] The ACOD1/itaconate axis plays a
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dual role in inflammation and has been implicated in a wide range of diseases, from sepsis and

autoimmune disorders to cancer, making it an attractive target for therapeutic intervention.[1][7]

[8]

RNA Interference (RNAi) as a Tool for ACOD1
Functional Analysis
RNA interference (RNAi) is a powerful and widely used biological process for sequence-specific

gene silencing.[9] This mechanism utilizes small double-stranded RNA molecules to target

complementary messenger RNA (mRNA) for degradation, thereby preventing its translation into

protein. The ability to specifically knockdown the expression of a target gene makes RNAi an

invaluable tool for elucidating gene function, validating drug targets, and dissecting cellular

pathways.[9]

Two primary types of RNA molecules are used to induce RNAi in mammalian cells:

Small interfering RNAs (siRNAs): These are short (typically 21-23 nucleotides), double-

stranded RNA molecules that can be chemically synthesized and transfected into cells. They

offer a straightforward method for transient gene knockdown, with effects lasting from a few

days to a week.[10]

Short hairpin RNAs (shRNAs): These are RNA sequences that form a tight hairpin structure.

They are typically encoded in a DNA vector (e.g., a plasmid or a lentiviral vector) and

introduced into cells. Once transcribed, the shRNA is processed by the cell's machinery into

a functional siRNA. This approach allows for stable, long-term gene silencing, which is

particularly useful for creating stable cell lines or for in vivo studies.[10]

By employing RNAi to silence ACOD1, researchers can precisely investigate its role in various

biological processes, including itaconate production, inflammatory responses, and metabolic

shifts, thus providing a powerful platform for target validation in drug discovery.[3][11]

Signaling Pathways Involving ACOD1
The expression of ACOD1 is tightly regulated by several key inflammatory signaling pathways.

Understanding these pathways is crucial for designing and interpreting RNAi-based

experiments.
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TLR/NF-κB Signaling Pathway
Toll-like receptors (TLRs) are pattern recognition receptors that recognize pathogen-associated

molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. Upon activation, TLRs

initiate a signaling cascade that leads to the activation of the transcription factor NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7][12] NF-κB then

translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes,

including ACOD1.[4][5] Studies have shown that ACOD1 knockdown can, in turn, suppress the

TLR4/NF-κB signaling pathway, indicating a feedback loop.[12]
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Figure 1. Simplified TLR4/NF-κB pathway leading to ACOD1 expression.
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JAK-STAT Signaling Pathway
Cytokines, particularly interferons (IFNs) like IFN-γ, are also potent inducers of ACOD1

expression.[2] IFNs bind to their receptors, activating the Janus kinase (JAK) family of tyrosine

kinases.[13][14] Activated JAKs then phosphorylate Signal Transducer and Activator of

Transcription (STAT) proteins, primarily STAT1.[2][14] Phosphorylated STATs dimerize,

translocate to the nucleus, and bind to specific DNA response elements to drive the

transcription of target genes, including ACOD1.[2][14]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 18 Tech Support

https://www.researchgate.net/figure/IFNg-induces-ACOD1-expression-via-the-JAK-STAT1-signaling-pathway-A-Volcano-plot_fig5_389583916
https://www.genome.jp/dbget-bin/www_bget?path:map04630
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773077/
https://www.researchgate.net/figure/IFNg-induces-ACOD1-expression-via-the-JAK-STAT1-signaling-pathway-A-Volcano-plot_fig5_389583916
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773077/
https://www.researchgate.net/figure/IFNg-induces-ACOD1-expression-via-the-JAK-STAT1-signaling-pathway-A-Volcano-plot_fig5_389583916
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773077/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

IFN-γ

IFNGR

binds

JAK1

activates

JAK2

activates

STAT1

phosphorylates phosphorylates

STAT1-P

STAT1 Dimer

dimerizes

ACOD1 mRNA

induces transcription

ACOD1 Protein

translates to

Itaconate

produces

Click to download full resolution via product page

Figure 2. Simplified JAK-STAT pathway for IFN-γ-induced ACOD1 expression.
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Experimental Workflow for Studying ACOD1
Function using RNAi
A typical workflow for investigating ACOD1 function using RNAi involves several key stages,

from the design and delivery of the RNAi construct to the validation of knockdown and

subsequent functional assays.

Validation Methods

Functional Readouts
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Figure 3. General experimental workflow for ACOD1 functional studies using RNAi.

Data Presentation: Quantitative Effects of ACOD1
Silencing
The following tables summarize quantitative data from studies utilizing RNAi-mediated silencing

or knockout of ACOD1 to demonstrate the expected outcomes of such experiments.
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Table 1: ACOD1 Knockdown Efficiency in Macrophages

Cell Type RNAi Method
Knockdown
Efficiency (%)

Validation
Method

Reference

Murine Bone

Marrow-Derived

Macrophages

(BMDMs)

siRNA-loaded

Lipid

Nanoparticles

61.65 ± 2.36% qRT-PCR [11]

Murine Bone

Marrow-Derived

Macrophages

(BMDMs)

siRNA >90% Western Blot [6]

Rat Alveolar

Macrophages
siRNA ~80% (at 10nM) Western Blot [9]

Primary Alveolar

Macrophage

Cultures

siRNA 70-92% Western Blot [9]

Table 2: Functional Consequences of ACOD1 Knockdown in Macrophages
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Cell
Type/Model

ACOD1
Knockdown
Method

Measured
Parameter

Result Reference

LPS-stimulated

RAW 264.7 cells
siRNA

Oxygen

Consumption

Rate

Increased

(reversal of

impairment)

[4]

LPS-treated

Acod1-/-

microglia

Gene Knockout
IL-1β mRNA

expression
Increased [15]

LPS-treated

Acod1-/-

microglia

Gene Knockout
IL-6 mRNA

expression
Increased [15]

LPS-treated

Acod1-/-

microglia

Gene Knockout
TNF-α mRNA

expression

No significant

change
[15]

LPS-induced

acute hepatitis

mouse model

dA-siTNFα/SPG

complex

Serum TNF-α

level

Significantly

decreased
[16]

M. avium-

infected human

macrophages

siRNA
Intracellular

bacterial burden
Increased [17]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in an RNAi-

based study of ACOD1 function.

Protocol 1: siRNA Transfection of RAW 264.7
Macrophages
This protocol is adapted for the transient knockdown of ACOD1 in the RAW 264.7 murine

macrophage cell line.[10][18]
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Materials:

RAW 264.7 cells

Complete growth medium (e.g., DMEM with 10% FBS)

Opti-MEM™ I Reduced Serum Medium

Lipofectamine™ RNAiMAX Transfection Reagent

ACOD1-targeting siRNA and non-targeting control (NTC) siRNA (20 µM stock)

6-well tissue culture plates

Sterile microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed RAW 264.7 cells in a 6-well plate at a

density that will result in 70-80% confluency at the time of transfection.

siRNA-Lipid Complex Formation:

For each well, dilute 5 µL of 20 µM siRNA (final concentration ~100 nM) into 125 µL of

Opti-MEM™ medium in a microcentrifuge tube. Mix gently.

In a separate tube, dilute 7.5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™

medium. Mix gently and incubate for 5 minutes at room temperature.

Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and

incubate for 15-20 minutes at room temperature to allow for complex formation.

Transfection:

Aspirate the culture medium from the cells and wash once with PBS.

Add the siRNA-lipid complexes to the cells.
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Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to

validation and functional assays.

Protocol 2: Lentiviral shRNA Transduction of Primary
Human Macrophages
This protocol describes a method for stable ACOD1 knockdown in primary human monocyte-

derived macrophages (hMDMs).[19][20]

Materials:

Primary human monocytes

Macrophage-colony stimulating factor (M-CSF)

Lentiviral particles carrying ACOD1-targeting shRNA and a non-targeting control shRNA

Polybrene

Complete RPMI-1640 medium with 10% FBS

12-well tissue culture plates

Procedure:

Macrophage Differentiation: Culture primary human monocytes in complete RPMI medium

supplemented with M-CSF for 5-7 days to differentiate them into macrophages.

Transduction:

On the day of transduction, replace the medium with fresh complete medium containing

Polybrene (final concentration 5-8 µg/mL).

Thaw the lentiviral particles on ice and add them to the cells at a desired Multiplicity of

Infection (MOI). It is recommended to test a range of MOIs (e.g., 5, 10, 25) to optimize

transduction efficiency.[19]

Gently swirl the plate and incubate overnight at 37°C.
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Post-Transduction:

The following day, remove the virus-containing medium and replace it with fresh complete

medium.

If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin

antibiotic selection 48 hours post-transduction.

Allow the cells to recover and expand for several days before validating the knockdown.

Protocol 3: Validation of ACOD1 Knockdown by qRT-
PCR
This protocol details the quantification of ACOD1 mRNA levels to confirm successful gene

silencing.

Materials:

RNA isolation kit (e.g., RNeasy Mini Kit)

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

SYBR Green qPCR Master Mix

Primers for ACOD1 and a housekeeping gene (e.g., GAPDH or ACTB)

qPCR instrument

Procedure:

RNA Isolation: At 48-72 hours post-transfection/transduction, lyse the cells and isolate total

RNA according to the manufacturer's protocol of the chosen kit.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR Reaction:
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Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse

primers for ACOD1 or the housekeeping gene, and the diluted cDNA.

Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min,

followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[21]

Data Analysis: Calculate the relative expression of ACOD1 mRNA using the ΔΔCt method,

normalizing to the expression of the housekeeping gene and comparing to the non-targeting

control.

Protocol 4: Validation of ACOD1 Knockdown by Western
Blot
This protocol is for assessing the reduction in ACOD1 protein levels.

Materials:

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against ACOD1

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[1] Centrifuge to pellet cell debris

and collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a membrane.[22]

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.[22]

Incubate the membrane with the primary anti-ACOD1 antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.[23]

Wash again and add the chemiluminescent substrate.

Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify

the band intensities and normalize the ACOD1 signal to the loading control.

Protocol 5: Quantification of Itaconate by LC-MS/MS
This protocol provides a method for measuring the primary product of ACOD1 enzymatic

activity.[24][25][26]

Materials:

Methanol/water (80:20, v/v) extraction solution

LC-MS/MS system

Itaconate standard for calibration curve
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Procedure:

Sample Preparation:

For cell extracts, wash the cell monolayer with PBS, then add ice-cold 80% methanol.

Scrape the cells, collect the lysate, and centrifuge to pellet debris.[24]

For cell media, collect the supernatant and centrifuge to remove any cells.

LC-MS/MS Analysis:

Inject the supernatant from the prepared samples into the LC-MS/MS system.

An ion-pairing LC-MS/MS method using tributylamine/formic acid as ion pairing agents

can be employed for optimal separation and sensitivity.[24][26]

Separate itaconate using a suitable column (e.g., Hypercarb™).[24]

Quantification:

Generate a standard curve using known concentrations of itaconate.

Quantify the amount of itaconate in the samples by comparing their peak areas to the

standard curve. The limit of quantitation can be as low as 30 pg on the column.[24]

Conclusion
RNA interference is an indispensable technology for the functional genomics of ACOD1. By

providing transient or stable gene knockdown, RNAi enables researchers to meticulously

dissect the roles of ACOD1 in immunometabolism, inflammation, and disease pathogenesis.

The detailed protocols and expected quantitative outcomes presented in this guide offer a

robust framework for scientists and drug development professionals to design and execute

effective RNAi-based studies on ACOD1, ultimately paving the way for novel therapeutic

strategies targeting this crucial enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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